molecular formula C7H9ClN2O2 B1287513 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid CAS No. 1006319-31-8

4-(4-chloro-1H-pyrazol-1-yl)butanoic acid

Cat. No. B1287513
CAS RN: 1006319-31-8
M. Wt: 188.61 g/mol
InChI Key: IXCJOGWPVAVMMT-UHFFFAOYSA-N
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Description

“4-(4-chloro-1H-pyrazol-1-yl)butanoic acid” is a research chemical with the CAS Number: 1006453-31-1 . It has a molecular weight of 202.64 .


Synthesis Analysis

There are several methods for synthesizing pyrazole derivatives, which could potentially be applied to the synthesis of “4-(4-chloro-1H-pyrazol-1-yl)butanoic acid”. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI code for “4-(4-chloro-1H-pyrazol-1-yl)butanoic acid” is 1S/C8H11ClN2O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

4-(4-chloro-1H-pyrazol-1-yl)butanoic acid: has been studied for its potential in treating parasitic diseases like leishmaniasis and malaria. Research indicates that derivatives of this compound exhibit significant in vitro antipromastigote activity and in vivo antimalarial effects . These findings suggest that the compound could serve as a pharmacophore for developing new antileishmanial and antimalarial agents.

Antimicrobial Potential

The pyrazole moiety, when included in compounds, has shown promising antibacterial and antiviral activities. Studies have found that incorporating the sulfonamide functionality enhances the antimicrobial efficacy of these compounds . This suggests that 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid could be a valuable addition to the arsenal against bacterial and viral infections.

Drug Design and Molecular Docking

In the realm of drug design, 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid plays a crucial role. Molecular docking studies have demonstrated that derivatives of this compound can effectively bind to the active sites of target proteins with lower binding free energy, indicating a strong potential for inhibiting disease-causing molecules .

Biological Research

This compound is also a subject of interest in broader biological research. It serves as a building block for synthesizing various derivatives that can be used to study biological pathways and disease mechanisms. The versatility of this compound allows for the exploration of its effects on different biological targets .

Chemical Synthesis

4-(4-chloro-1H-pyrazol-1-yl)butanoic acid: is a key intermediate in chemical synthesis. It is used to prepare a wide range of pyrazole derivatives, which are important in developing new chemical entities with potential therapeutic applications .

Material Science

While direct applications in material science are not extensively documented, the chemical properties of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid make it a candidate for creating novel materials. Its molecular structure could be utilized in designing functional materials with specific properties .

properties

IUPAC Name

4-(4-chloropyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCJOGWPVAVMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290223
Record name 4-Chloro-1H-pyrazole-1-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-1H-pyrazol-1-yl)butanoic acid

CAS RN

1006319-31-8
Record name 4-Chloro-1H-pyrazole-1-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrazole-1-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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